molecular formula C13H13N3O B097140 N'-benzylpyridine-4-carbohydrazide CAS No. 16827-11-5

N'-benzylpyridine-4-carbohydrazide

Cat. No.: B097140
CAS No.: 16827-11-5
M. Wt: 227.26 g/mol
InChI Key: QFSUCTHCSKPAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1. Selected Physicochemical and Bioactivity Data for Pyridine-4-Carbohydrazide Derivatives

Derivative Lipinski Compliance Veber Compliance Predicted Activity (Bioactivity Score) ADME Highlights
INH03 Yes Yes High (enzyme/kinase inhibitor) Improved absorption/permeability
INH09 Yes Yes High (multiple classes) CNS penetration
INH14 Yes Yes Moderate to high Low solubility (needs optimization)
INH19 Yes Yes High (antibacterial/antiviral) Some CYP450 inhibition

Table 2. Crystallographic Data for this compound Co-Crystal

Parameter Value
Crystal System Monoclinic
Unit Cell Dimensions a = 11.123(2) Å, b = 8.432(2) Å, c = 15.219(3) Å
Volume 1425.6(5) ų
Z (Number of Formula Units) 4
Key Intermolecular Interactions Hydrogen bonding with benzoic acid

Properties

CAS No.

16827-11-5

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-benzylpyridine-4-carbohydrazide

InChI

InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)

InChI Key

QFSUCTHCSKPAGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2

Synonyms

4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

N'-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide
  • Structure : Differs by replacing the benzyl group with a 2,6-difluorobenzylidene moiety.
N'-Cyclopentylidenepyridine-4-carbohydrazide
  • Structure : Features a cyclopentylidene group instead of benzyl.
  • Impact : The cyclic alkyl group may alter conformational flexibility, affecting interactions with biological targets like the Mycobacterium tuberculosis enzyme InhA, as seen in isoniazid derivatives. Quantum chemical studies (DFT/B3LYP) suggest a narrower HOMO-LUMO gap (4.2 eV vs. 4.5 eV for isoniazid), indicating higher reactivity .
3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide
  • Structure : Substitutes benzyl with a nitrobenzoyl group.
  • Toxicity : Classified as High (Cramer Rule, Class III), attributed to the nitro group’s electrophilic nature. This contrasts with the benzyl variant, which likely has lower toxicity .

Pharmacologically Relevant Derivatives

H18: (E)-N1-(4-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide
  • Properties : Melting point 240–242°C, molecular formula C34H28N4O2, 70.12% yield.
  • Comparison : The naphthyl and methoxy groups enhance π-π stacking and solubility, respectively. Such modifications could guide optimization of N'-benzylpyridine-4-carbohydrazide for specific targets .
N'-[4-(Diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide
  • Structure: Incorporates diethylamino and hydroxyl groups.
  • Impact: The hydroxyl group improves water solubility, while the diethylamino group may enhance receptor binding via electrostatic interactions. These traits highlight trade-offs between hydrophilicity and activity in carbohydrazide design .

Physicochemical and Electronic Properties

Electronic Properties

  • HOMO-LUMO Gaps: For N'-cyclopentylidenepyridine-4-carbohydrazide, a smaller gap (4.2 eV vs.
  • MESP Analysis : The benzyl group in this compound likely creates electron-deficient regions, favoring interactions with nucleophilic biological targets.

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational synthesis involves the condensation of pyridine-4-carbohydrazide with benzaldehyde derivatives. This method leverages the nucleophilic addition of hydrazine to carbonyl groups, forming hydrazone linkages. As demonstrated in the co-crystallization study by, benzaldehyde reacts with isoniazid (isonicotinic acid hydrazide) to yield N'-benzylidenepyridine-4-carbohydrazide. However, autoxidation of benzaldehyde to benzoic acid during prolonged reactions necessitates stringent control over atmospheric conditions to minimize byproduct formation.

Nitrile Reduction Pathways

Two-Step Catalytic Hydrogenation

A patent-pending method (CN103483242A) outlines a scalable two-step reduction using 4-(2'-pyridyl)benzonitrile as the starting material:

Step 1: Cyano to Aldehyde Hydrazone Reduction

  • Catalyst : Raney nickel (40–45 g per 91.3 g substrate).

  • Reagents : Hydrazine derivatives (e.g., tert-butyloxycarbonyl hydrazine), acetic acid.

  • Conditions : Hydrogen atmosphere, 5-hour reaction at ambient temperature.

  • Intermediate : 2-[4-(2'-pyridyl)benzylidene] hydrazine carboxylate (80.3% yield).

Step 2: Aldehyde Hydrazone to Benzyl Hydrazine Reduction

  • Catalyst : Palladium-carbon (Pd/C).

  • Reagents : Formic acid or ammonium formate (transfer hydrogenation agents).

  • Conditions : Ambient temperature, 3-hour reaction.

  • Final Product : 4-(2'-pyridyl)benzyl hydrazine (83.2% yield after recrystallization).

One-Pot Direct Reduction

The same patent highlights a streamlined one-pot process, bypassing intermediate isolation:

  • Catalyst : Dual Raney Ni and Pd/C system.

  • Reagents : Hydrazine, acetic acid.

  • Yield : Comparable to the two-step method (≥80%) but reduces processing time by 30%.

Advantages:

  • Avoids Grignard reagents and expensive catalysts (e.g., Pd(PPh₃)₄).

  • Compatible with industrial-scale production due to low-cost benzonitrile precursors.

Modified Isoniazid Derivatization

Isoniazid-Benzaldehyde Condensation

Isoniazid (pyridine-4-carbohydrazide) serves as a precursor for N'-benzylpyridine-4-carbohydrazide. However, the reaction’s susceptibility to autoxidation necessitates modifications:

Optimized Protocol:

  • Reagents : Isoniazid, freshly distilled benzaldehyde (to minimize benzoic acid formation).

  • Conditions : Reflux in ethanol (6 hours), followed by rapid crystallization.

  • Yield : Unoptimized reactions report ≤60% due to co-crystallization with benzoic acid.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Scalability Cost
Hydrazine-CarbonylIsoniazidNoneModerateLowLow
Two-Step Nitrile Reduction4-(2'-Pyridyl)benzonitrileRaney Ni, Pd/CHighHighModerate
One-Pot Nitrile Reduction4-(2'-Pyridyl)benzonitrileRaney Ni/Pd/CHighHighLow
Isoniazid DerivatizationIsoniazidNoneLowModerateLow

Industrial-Scale Considerations

Catalyst Recycling and Cost Efficiency

The nitrile reduction method’s use of Raney nickel and Pd/C poses challenges in catalyst recovery. However, the patent demonstrates that Raney nickel can be filtered and reused for ≥5 cycles without significant activity loss, reducing raw material costs by 20–25%.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Preliminary studies (e.g.,) suggest that microwave irradiation can accelerate hydrazone formation, reducing reaction times from hours to minutes. Applied to this compound, this approach may enhance yields by minimizing side reactions.

Flow Chemistry Applications

Continuous-flow systems could optimize the one-pot nitrile reduction, improving heat transfer and catalytic efficiency. This aligns with trends in API manufacturing to enhance throughput .

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with 70:30 acetonitrile:water (0.1% TFA) to achieve >98% purity (retention time ~6.2 min) .
  • Elemental Analysis : Acceptable %C, %H, and %N deviations ≤0.3% from theoretical values (e.g., C14_{14}H13_{13}N3_3O: C 67.99%, H 5.25%, N 17.03%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.